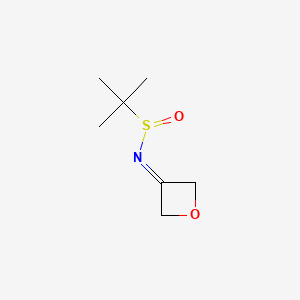

2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUZMNXQGKBLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676706 | |

| Record name | 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158098-73-7 | |

| Record name | 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

An In-Depth Technical Guide to the Synthesis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a valuable and versatile building block in modern medicinal chemistry. The document delves into the prevalent synthetic strategy, a detailed experimental protocol, mechanistic insights, and the significance of this compound in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of N-tert-Butanesulfinyl Imines and the Oxetane Moiety

N-tert-Butanesulfinyl imines, often referred to as Ellman's sulfinylimines, have emerged as exceptionally versatile intermediates for the asymmetric synthesis of a wide array of chiral amines.[1][2] The chiral tert-butanesulfinyl group, introduced by Jonathan A. Ellman, serves as a powerful chiral auxiliary, directing the stereoselective addition of nucleophiles to the imine carbon.[2][3] Following the addition, the sulfinyl group can be readily cleaved under mild acidic conditions, yielding highly enantioenriched primary amines.[2]

The target molecule, this compound, incorporates an oxetane ring, a four-membered cyclic ether. In recent years, the oxetane moiety has garnered significant attention in drug discovery. It is often employed as a bioisostere for gem-dimethyl groups or carbonyl functionalities, offering improvements in metabolic stability, aqueous solubility, and lipophilicity, while also providing a unique three-dimensional vector for exiting a protein binding pocket.[4] The provides a crucial gateway to a diverse range of 3-aminooxetane derivatives, which are highly sought-after motifs in pharmaceutical research.[4]

Core Synthetic Strategy: Lewis Acid-Mediated Condensation

The most direct and widely adopted method for the synthesis of N-tert-butanesulfinyl imines from ketones is the direct condensation of a chiral tert-butanesulfinamide with the corresponding ketone.[5][6] This transformation requires the removal of water to drive the equilibrium towards the imine product. To facilitate this, Lewis acidic dehydrating agents are employed.

For the , the key reaction is the condensation of enantiomerically pure tert-butanesulfinamide with oxetan-3-one. While various Lewis acids such as MgSO₄ and CuSO₄ are effective for aldehyde condensations, titanium(IV) ethoxide, Ti(OEt)₄, is particularly effective and often the reagent of choice for the formation of ketimines, especially with more challenging or sterically hindered ketones.[7][8][9] Ti(OEt)₄ serves a dual role: it acts as a potent water scavenger and as a Lewis acid to activate the ketone carbonyl group towards nucleophilic attack by the sulfinamide.[10]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of N-tert-butanesulfinyl ketimines.[5][7] Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.

Materials and Reagents:

-

(R)- or (S)-2-Methylpropane-2-sulfinamide (tert-Butanesulfinamide)

-

Oxetan-3-one

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)- or (S)-2-methylpropane-2-sulfinamide (1.0 equivalent).

-

Dissolve the sulfinamide in anhydrous THF.

-

Add oxetan-3-one (1.1-1.5 equivalents) to the solution.

-

To this stirred solution, add titanium(IV) ethoxide (1.5-2.0 equivalents) dropwise at room temperature. The addition may be slightly exothermic.

-

After the addition is complete, heat the reaction mixture to 60-65 °C and maintain this temperature for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting sulfinamide is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of an equal volume of saturated aqueous brine with vigorous stirring. This will precipitate titanium salts.

-

Continue stirring for 30 minutes, then filter the resulting slurry through a pad of celite to remove the inorganic solids. Wash the filter cake thoroughly with ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Mechanistic Insights

The synthesis proceeds via a Lewis acid-catalyzed condensation mechanism. The key steps are outlined below:

-

Activation of the Ketone: The Lewis acidic titanium(IV) ethoxide coordinates to the carbonyl oxygen of oxetan-3-one. This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The nitrogen atom of the tert-butanesulfinamide acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate (a hemiaminal-like species).

-

Proton Transfer and Elimination: A series of proton transfers occurs, facilitated by the ethoxide ligands on the titanium center. This results in the protonation of the hydroxyl group, transforming it into a good leaving group (water).

-

Water Removal: The titanium center readily exchanges its ethoxide ligands for the newly formed water molecule, effectively sequestering it and preventing the reverse reaction. This is the critical dehydrating role of Ti(OEt)₄.

-

Imine Formation: Elimination of the water molecule from the intermediate leads to the formation of the C=N double bond of the final N-sulfinyl imine product.

Data Presentation & Characterization

Table 1: Summary of Reaction Parameters

| Parameter | Value/Description | Rationale |

| tert-Butanesulfinamide | 1.0 eq | Limiting reagent. |

| Oxetan-3-one | 1.1 - 1.5 eq | A slight excess is used to drive the reaction to completion. |

| Ti(OEt)₄ | 1.5 - 2.0 eq | Acts as both a catalyst and a stoichiometric water scavenger.[10] |

| Solvent | Anhydrous THF | A common aprotic solvent that effectively dissolves the reactants. |

| Temperature | 60-65 °C | Heating is typically required for the condensation with ketones.[8] |

| Reaction Time | 4 - 12 h | Monitored by TLC or LC-MS for completion. |

Expected Characterization Data:

-

¹H NMR: The spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.2-1.4 ppm) and the two diastereotopic methylene protons of the oxetane ring (multiplets in the region of 4.8-5.2 ppm).

-

¹³C NMR: Expect signals for the quaternary carbon of the tert-butyl group, the imine carbon (C=N), and the methylene carbons of the oxetane ring.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the molecular formula C₇H₁₃NO₂S (MW: 175.25).[11]

-

Appearance: The product is typically a yellow, low-melting solid or oil.[12]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The primary utility of this compound lies in its role as a precursor to chiral 3-aminooxetanes. As demonstrated by researchers at Merck, this sulfinylimine readily undergoes nucleophilic additions.[4] For example, the addition of Grignard reagents or other organometallics to the imine carbon proceeds with high diastereoselectivity, dictated by the chiral sulfinyl auxiliary. Subsequent removal of the sulfinyl group provides access to a wide variety of enantioenriched 3-substituted-3-aminooxetanes, which are valuable building blocks for novel pharmaceutical agents.[4]

References

-

Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278–1284. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. Retrieved from [Link]

-

Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines. Journal of the American Chemical Society, 121(16), 3968–3973. [Link]

-

Zhang, G., Xu, S., Xie, X., Ding, C., & Shan, S. (2017). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. RSC Advances, 7(14), 8233–8239. [Link]

-

Organic Chemistry Portal. (n.d.). N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

-

Ferreira, M. J., & Pinheiro, S. (2020). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 16, 2938–2987. [Link]

-

Owens, T. D., & Ellman, J. A. (1999). One-Pot Asymmetric Synthesis of α-Branched Amines from Ketones. Tetrahedron Letters, 40(36), 6711-6714. [Link]

-

ResearchGate. (n.d.). One-pot synthesis of N-sulfinyl imines. Retrieved from [Link]

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. [Link]

-

Ferreira, M. J., & Pinheiro, S. (2020). N-tert-butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 16, 2938-2987. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Roy, S., & Panda, G. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(70), 42875–42902. [Link]

-

Wikipedia. (n.d.). tert-Butanesulfinamide. Retrieved from [Link]

-

Chemie.de. (n.d.). This compound. Retrieved from [Link]

-

Hamzik, P. J., & Brubaker, J. D. (2010). Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. Organic Letters, 12(5), 1116–1119. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 3. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 9. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lib.ysu.am [lib.ysu.am]

- 11. This compound | C7H13NO2S | CID 46839995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide, 95%, Thermo Scientific Chemicals 500 mg [thermofisher.com]

An In-Depth Technical Guide to 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide: A Versatile Chiral Auxiliary in Modern Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Strained-Ring Systems and Asymmetric Synthesis

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced physicochemical properties is a paramount objective. The oxetane motif, a four-membered saturated heterocycle, has emerged as a valuable bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1][2] Its incorporation into drug candidates can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also offering a unique three-dimensional chemical space.[1] Concurrently, the field of asymmetric synthesis has been revolutionized by the development of robust chiral auxiliaries, among which 2-methyl-2-propanesulfinamide (Ellman's auxiliary) stands out for its versatility and high stereocontrol in the synthesis of chiral amines.[3]

This technical guide focuses on 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide , a molecule that exists at the intersection of these two pivotal areas of chemical science. As an N-sulfinyl imine derived from oxetan-3-one, this compound serves as a powerful chiral building block for the stereoselective synthesis of 3-substituted-3-aminooxetanes, a class of compounds with significant potential in drug discovery.[1][2] This guide will provide a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, an exploration of its reactivity with various nucleophiles, and a discussion of its applications in the synthesis of complex molecules.

Physicochemical Properties

This compound is a yellow, low-melting point solid.[4] It is an important raw material and intermediate used in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.[5]

| Property | Value | Source |

| CAS Number | 1158098-73-7 | [6] |

| Molecular Formula | C₇H₁₃NO₂S | [6] |

| Molecular Weight | 175.25 g/mol | [6] |

| Appearance | Yellow, low melting point solid | [4] |

| Purity | ≥94.0% (HPLC) | [4] |

| Predicted Boiling Point | 302.8 ± 52.0 °C | [5] |

| Predicted Density | 1.25 g/cm³ | [5] |

| Predicted Water Solubility | Soluble | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Handling and Safety: this compound is classified as an irritant, causing skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. It should be used in a well-ventilated area.[4]

Synthesis of this compound

The synthesis of N-sulfinyl imines is typically achieved through the condensation of a chiral sulfinamide with a ketone or aldehyde. In the case of this compound, the reaction involves the condensation of (R)- or (S)-2-methyl-2-propanesulfinamide with oxetan-3-one. This reaction is often facilitated by a Lewis acid catalyst to promote dehydration.

Figure 1: General synthesis of this compound.

Detailed Experimental Protocol:

The following protocol is adapted from the general procedure for the synthesis of N-tert-butanesulfinyl ketimines.[7]

Materials:

-

(R)- or (S)-2-Methyl-2-propanesulfinamide

-

Oxetan-3-one

-

Titanium (IV) ethoxide (Ti(OEt)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methyl-2-propanesulfinamide (1.0 equiv) and anhydrous THF.

-

Add oxetan-3-one (1.1 equiv) to the solution.

-

Add titanium (IV) ethoxide (2.0 equiv) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60-75 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add an equal volume of ethyl acetate.

-

Carefully add brine to the mixture and stir vigorously until a precipitate forms.

-

Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Note: While tert-butanesulfinyl aldimines are generally robust, ketimines such as this product can be more sensitive to moisture and should be stored under dry conditions at low temperatures (-5 °C is recommended).[7]

Reactivity and Applications in Asymmetric Synthesis

The synthetic utility of this compound lies in the diastereoselective addition of nucleophiles to the imine carbon. The chiral tert-butanesulfinyl group effectively directs the approach of the nucleophile, leading to the formation of a new stereocenter with high levels of stereocontrol. The electron-withdrawing nature of the sulfinyl group also activates the imine for nucleophilic attack.[8]

Figure 2: General reactivity of this compound.

A key advantage of the tert-butanesulfinyl group is its facile removal under mild acidic conditions, affording the free chiral amine without racemization of the newly formed stereocenter.[8]

Nucleophilic Addition Reactions:

A variety of nucleophiles have been successfully employed in additions to this compound, demonstrating its broad applicability in the synthesis of diverse 3-substituted-3-aminooxetanes.[1]

| Nucleophile Class | Example Reagent | Product Type | Diastereomeric Ratio (d.r.) |

| Organolithium Reagents | n-BuLi, PhLi | 3-Alkyl/Aryl-3-aminooxetanes | >98:2 |

| Grignard Reagents | MeMgBr, PhMgBr | 3-Alkyl/Aryl-3-aminooxetanes | >98:2 |

| Enolates | Lithium enolate of methyl acetate | β-(3-Aminooxetane)-esters | >98:2 |

| Heteroaromatic Anions | Lithiated thiazole, furan, etc. | 3-(Heteroaryl)-3-aminooxetanes | >98:2 |

Data adapted from Hamzik, P. J., & Brubaker, J. D. (2010). Org. Lett., 12(5), 1116–1119.[1]

Experimental Protocol: Diastereoselective Addition of Phenylmagnesium Bromide

Materials:

-

This compound

-

Phenylmagnesium bromide (in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add phenylmagnesium bromide (1.2 equiv) dropwise to the stirred solution.

-

Stir the reaction at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to yield the desired N-(3-phenyl-oxetan-3-yl)-2-methyl-propane-2-sulfinamide.

Conclusion

This compound is a highly valuable and versatile chiral building block for the asymmetric synthesis of 3-substituted-3-aminooxetanes. Its synthesis from readily available starting materials and its predictable reactivity with a wide range of nucleophiles make it an attractive tool for medicinal chemists and synthetic organic chemists. The ability to introduce the medicinally relevant oxetane moiety with excellent stereocontrol opens up new avenues for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. The straightforward deprotection of the sulfinyl group further enhances its utility, providing access to chiral primary amines that can be further functionalized. As the demand for sp³-rich, polar, and three-dimensional molecules in drug discovery continues to grow, the importance of reagents like this compound is set to increase.

References

-

Hamzik, P. J., & Brubaker, J. D. (2010). Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. Organic Letters, 12(5), 1116–1119. [Link]

-

PubMed. (2010). Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. [Link]

-

Semantic Scholar. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

-

Organic Syntheses. (2005). (RS)-(+)-2-METHYL-2-PROPANESULFINAMIDE. 82, 157. [Link]

-

ResearchGate. (2010). Reactions of Oxetan-3- tert -butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Retrieved from [Link]

-

Semantic Scholar. (2010). Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. Retrieved from [Link]

-

Aspira Chemical. (n.d.). This compound, 96%. Retrieved from [Link]

-

ResearchGate. (2007). 2Methyl2-propanesulfinamide (Ellman's Sulfinamide): A Versatile Chiral Reagent. Retrieved from [Link]

-

ACS Publications. (2010). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Retrieved from [Link]

-

ResearchGate. (2015). Diastereoselective Hydroxylation of N - tert -Butanesulfinyl Imines with 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Oxaziridine). Retrieved from [Link]

-

ResearchGate. (2011). Recent Advances in Asymmetric Reactions Using Sulfinimines (N-Sulfinyl Imines). Retrieved from [Link]

-

ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2014). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Retrieved from [Link]

-

Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

-

ACS Publications. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. Retrieved from [Link]

-

Andrew G. Myers Research Group. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 4. 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide, 95%, Thermo Scientific Chemicals 500 mg [thermofisher.com]

- 5. 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. This compound | C7H13NO2S | CID 46839995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide: Discovery, Synthesis, and Applications

Introduction: The Emergence of a Unique Chiral Building Block

In the landscape of modern synthetic chemistry, the quest for novel chiral building blocks that offer unique structural motifs and predictable reactivity is paramount for the advancement of drug discovery and development. 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, a specialized N-sulfinyl imine, has emerged as a significant reagent for the introduction of the valuable 3-aminooxetane scaffold into organic molecules. The oxetane ring, a four-membered cyclic ether, is increasingly recognized as a desirable bioisostere for gem-dimethyl and carbonyl groups, capable of modulating physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1] This guide provides a comprehensive overview of the discovery, synthesis, and strategic applications of this compound, offering researchers and drug development professionals a detailed understanding of its utility.

The foundation for the development of this class of compounds was laid by the pioneering work of Jonathan A. Ellman and his colleagues, who introduced enantiopure tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of amines. The condensation of tert-butanesulfinamide with aldehydes and ketones provides tert-butanesulfinyl imines, which are activated towards nucleophilic addition and offer high diastereoselectivity due to the directing effect of the chiral sulfinyl group.

The Genesis of this compound: A Strategic Condensation

The first documented synthesis of this compound was reported by Hamzik and Brubaker in 2010 as a key intermediate for the preparation of structurally diverse 3-aminooxetanes.[1] Their work addressed the growing need for efficient methods to access these valuable motifs for medicinal chemistry programs.

The core of its synthesis lies in the condensation reaction between commercially available oxetan-3-one and (R)- or (S)-2-methylpropane-2-sulfinamide (tert-butanesulfinamide). The primary challenge in this transformation is the efficient removal of water to drive the equilibrium towards the formation of the imine.

Synthetic Pathway and Mechanistic Rationale

The most effective reported method for the synthesis of this compound employs a Lewis acid catalyst, titanium(IV) ethoxide, to facilitate the dehydration process.

Diagram 1: Synthesis of this compound

Caption: Condensation of oxetan-3-one with tert-butanesulfinamide.

The choice of titanium(IV) ethoxide is critical. As a Lewis acid, it coordinates to the carbonyl oxygen of oxetan-3-one, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the nitrogen atom of the sulfinamide. Furthermore, the titanium ethoxide acts as an efficient water scavenger, reacting with the water generated during the reaction to form titanium dioxide and ethanol, thereby driving the reaction to completion.

Detailed Experimental Protocol

The following protocol is based on the procedure described by Hamzik and Brubaker.[1]

Materials:

-

Oxetan-3-one

-

(R)-(+)-2-Methyl-2-propanesulfinamide

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of oxetan-3-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq).

-

To this stirring mixture, add titanium(IV) ethoxide (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 65 °C and stir for 12-18 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and slowly add brine.

-

Stir the resulting suspension vigorously for 30 minutes.

-

Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Quantitative Data Summary

| Reactant 1 | Reactant 2 | Catalyst/Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Oxetan-3-one | (R)-tert-Butanesulfinamide | Ti(OEt)₄ | THF | 65 | 18 | 85 | [1] |

Application in Asymmetric Synthesis: Gateway to 3-Aminooxetanes

The primary and most significant application of this compound is its role as a versatile electrophile for the asymmetric synthesis of 3-substituted 3-aminooxetanes. The chiral tert-butanesulfinyl group provides excellent stereocontrol in the addition of a wide range of nucleophiles to the imine carbon.

Diagram 2: Application in the Synthesis of 3-Aminooxetanes

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of small molecules.[1][2][3] This guide provides an in-depth, technical walkthrough of the complete workflow for the crystal structure analysis of 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, a chiral sulfinyl imine of interest in asymmetric synthesis.[4][5][6] While a public crystal structure for this specific molecule is not available, this document serves as a comprehensive, experience-driven manual for its determination and analysis, from obtaining diffraction-quality crystals to final structural interpretation and reporting. We will explore the causality behind experimental choices, emphasizing the self-validating nature of crystallographic protocols and grounding all claims in authoritative standards.

Introduction: The 'Why' Behind the Structure

This compound belongs to the class of N-sulfinyl imines, which are powerful intermediates in asymmetric synthesis.[5] The chiral sulfur center exerts significant stereodirecting effects, making these compounds valuable for creating enantiomerically pure amines, a common feature in many pharmaceutical agents.[6] The oxetane ring is also a desirable motif in drug discovery, often improving metabolic stability and aqueous solubility.

Determining the precise three-dimensional structure through SC-XRD is paramount.[1] It provides unequivocal proof of:

-

Molecular Connectivity: Confirming the synthesized structure.

-

Stereochemistry: Unambiguously assigning the absolute configuration of the chiral sulfur atom.

-

Conformation: Revealing the molecule's preferred shape in the solid state.

-

Supramolecular Interactions: Understanding how molecules pack together, which influences physical properties like melting point, solubility, and stability.[7][8][9]

This guide is structured to follow the logical progression of a crystal structure determination project.

Part I: The Art of Crystallization — From Powder to Precision Specimen

The most critical and often most challenging step is growing a single crystal suitable for diffraction—typically 0.1-0.4 mm in size, transparent, and without visible fractures.[3] The process is a blend of science and art, based on manipulating solubility.[10]

Foundational Principle: Supersaturation

Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute exceeds its solubility limit at a given temperature.[10] The key is to approach this point slowly, allowing molecules to self-assemble into an ordered lattice rather than crashing out as an amorphous powder.[10][11]

Solvent Selection: A Rational Approach

The ideal solvent (or solvent system) is one in which the compound is moderately soluble—highly soluble when hot but only sparingly soluble when cold.[10] For this compound, we consider its functional groups: a polar sulfinamide, a polar oxetane ether, and a nonpolar tert-butyl group.

A logical starting point is to screen solvents of varying polarity:

-

High Polarity: Methanol, Ethanol

-

Medium Polarity: Acetone, Ethyl Acetate, Dichloromethane (DCM)

-

Low Polarity: Toluene, Hexane, Diethyl Ether

Experimental Insight: A binary solvent system often provides the necessary fine-tuning. A good strategy is to dissolve the compound in a small amount of a "good" solvent (like DCM or Ethyl Acetate) and then slowly introduce a "poor" solvent (an "antisolvent" like Hexane or Pentane) until slight turbidity (cloudiness) appears. Heating gently to redissolve and then allowing slow cooling can yield excellent crystals.

Step-by-Step Crystallization Protocols

Here are three reliable methods for crystallizing organic compounds.[12][13]

Protocol 1: Slow Evaporation

-

Dissolve the compound in a suitable solvent (e.g., ethyl acetate) in a small, clean vial to create a nearly saturated solution.[12]

-

Filter the solution through a small plug of cotton or a syringe filter to remove any dust or particulate matter, which can act as unwanted nucleation sites.

-

Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few pinholes.[12]

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.[12]

Protocol 2: Slow Cooling

-

Create a saturated solution of the compound in a minimal amount of a suitable solvent (e.g., acetonitrile) at its boiling point.[10]

-

Ensure all solid has dissolved. If any insoluble impurities remain, filter the hot solution.[11]

-

Allow the flask to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container (e.g., a beaker of warm water or wrapped in glass wool).[11]

-

Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.

Protocol 3: Vapor Diffusion This is often the most successful method for obtaining high-quality crystals from small amounts of material.[13]

-

Dissolve the compound (1-5 mg) in a small volume (0.5 mL) of a "good," moderately volatile solvent (e.g., DCM or THF) in a small, open vial.[13]

-

Place this small vial inside a larger, sealable jar or beaker.

-

Add a larger volume (2-3 mL) of a more volatile "poor" solvent (e.g., pentane or hexane) to the bottom of the larger jar, ensuring the solvent level is below the top of the inner vial.[13]

-

Seal the jar. The more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial, reducing the compound's solubility and inducing crystallization.[13]

Part II: The Diffraction Experiment — Illuminating the Lattice

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays in a diffractometer to collect the diffraction data.[1]

Workflow of Single-Crystal X-ray Diffraction

The overall process can be visualized as a clear, sequential workflow.

Caption: Workflow from Crystal Mounting to Processed Data.

Step-by-Step Data Collection Protocol

-

Crystal Mounting: Carefully select a high-quality crystal under a microscope. Mount it on a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N).

-

Cryo-Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, leading to higher quality data, and protects the crystal from X-ray damage.

-

Centering: Mount the sample on the goniometer head in the diffractometer and optically and computationally center it in the X-ray beam.

-

Unit Cell Determination: Collect a few initial frames to locate the first diffraction spots. The software uses the positions of these spots to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal.

-

Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to X-rays and recording the diffraction patterns on a detector.[1]

-

Data Integration and Reduction: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (like Lorentz and polarization effects), and scales the data. The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the intensity (F²) for each reflection.

Part III: Structure Solution and Refinement — From Data to Model

This is the computational heart of crystallography, where the diffraction data is transformed into a chemically meaningful 3D model. This process is iterative.

The Refinement Cycle

Caption: The iterative cycle of crystallographic structure refinement.

Step-by-Step Structure Solution and Refinement Protocol (using SHELX suite)

1. Structure Solution:

-

Input Files: A text-based instruction file (.ins) and the reflection file (.hkl).

-

Method: Use a direct methods program like SHELXT. This program uses statistical phase relationships to generate an initial electron density map and build a preliminary molecular fragment.

-

Output: The program identifies the most intense peaks in the map and assigns atom types, providing the first structural model.

2. Initial Refinement:

-

Program: Use a least-squares refinement program like SHELXL.[14]

-

Process: The program adjusts the atomic coordinates and isotropic displacement parameters (modeling atomic vibration as a sphere) to minimize the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the model).[15]

-

Goal: Obtain a chemically sensible model and a reasonable R-factor (a measure of agreement, initially around 20-30%).

3. Model Building and Iterative Refinement:

-

Assign Atom Types: Using a graphical interface (like Olex2 or ShelXle), inspect the model.[16] Correct any misassigned atoms (e.g., the program might mistake S for Cl). The sulfinamide sulfur, oxetane oxygen, and nitrogen atoms should be readily identifiable from their connectivity and surrounding electron density.

-

Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. This models atomic vibration as an ellipsoid, which is a more accurate representation. This is a crucial step for a high-quality structure.

-

Locate Hydrogen Atoms: Hydrogen atoms are typically located from the difference Fourier map, which shows regions of excess or deficient electron density.[15] They appear as small positive peaks. Alternatively, they can be placed in geometrically calculated positions and refined using a "riding model" (e.g., AFIX instructions in SHELXL).[14]

-

Check for Convergence: Refinement is considered complete when the R1 value is low (typically < 5% for high-quality data), the goodness-of-fit (GooF) is close to 1.0, and the difference electron density map is flat (no significant peaks or holes).

4. Absolute Structure Determination:

-

Since the molecule is chiral, the absolute configuration must be determined. This is typically achieved by calculating the Flack parameter. A value close to 0 with a small uncertainty indicates the correct absolute configuration has been assigned.

Part IV: Analysis and Interpretation of the Final Structure

With a refined model, the final step is to extract and analyze the key structural information. The results are reported in a standard Crystallographic Information File (CIF).[17]

Quantitative Data Summary

The following tables present expected crystallographic and geometric data for this compound, based on typical values for similar structures found in the Cambridge Structural Database (CSD).[18][19][20][21]

Table 1: Hypothetical Crystal Data and Refinement Details

| Parameter | Expected Value/Type | Justification |

|---|---|---|

| Chemical Formula | C₇H₁₃NO₂S | From molecular structure.[22] |

| Formula Weight | 175.25 | From molecular structure.[22] |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | P2₁ or P2₁2₁2₁ | Common chiral space groups. |

| a, b, c (Å) | 5-15 Å | Typical range for small molecules. |

| α, γ (°) | 90° | Definition of Monoclinic/Orthorhombic. |

| β (°) | 90-110° | Variable for Monoclinic system. |

| Volume (ų) | 800-1500 ų | Correlates with molecular size. |

| Z | 2 or 4 | Number of molecules in the unit cell. |

| Temperature | 100(2) K | Standard cryo-cooling temperature. |

| Radiation type | Mo Kα (λ = 0.71073 Å) | Standard for small molecule diffraction. |

| R1 [I > 2σ(I)] | < 0.05 | Target for a good quality structure. |

| wR2 (all data) | < 0.12 | Target for a good quality structure. |

| Flack parameter | ~0.0(1) | Indicates correct absolute structure. |

Table 2: Key Intramolecular Geometric Parameters (Expected Values)

| Bond | Expected Length (Å) | Bond/Torsion Angle | Expected Value (°) |

|---|---|---|---|

| S=O | 1.48 - 1.51 | O=S-N | 106 - 109 |

| S-N | 1.68 - 1.71 | O=S-C(tert-butyl) | 107 - 110 |

| N=C | 1.27 - 1.29 | N-S-C(tert-butyl) | 100 - 104 |

| S-C(tert-butyl) | 1.83 - 1.86 | S-N=C | 120 - 125 |

| C-O (oxetane) | 1.43 - 1.46 | C-O-C (oxetane) | ~90 |

| C-C (oxetane) | 1.52 - 1.55 | O=S-N=C (Torsion) | ~0 (syn) or ~180 (anti) |

Analysis of Intermolecular Interactions

The crystal packing is governed by non-covalent interactions.[7][23][24] For this molecule, key interactions to analyze would include:

-

Hydrogen Bonds: While there are no classic donors (like O-H or N-H), weak C-H···O or C-H···N hydrogen bonds are possible and play a significant role in crystal engineering.[8] The sulfinyl oxygen and oxetane oxygen are likely hydrogen bond acceptors.

-

van der Waals Forces: These are ubiquitous and arise from interactions between the bulky tert-butyl groups and the oxetane rings, dictating the overall packing efficiency.

Analysis of these interactions helps explain the material's bulk properties and can be crucial in understanding polymorphism—the ability of a compound to crystallize in multiple forms.

Conclusion

The crystal structure analysis of this compound provides a definitive and high-resolution snapshot of its molecular architecture. Following the rigorous, multi-step process outlined in this guide—from rational crystallization to meticulous refinement and detailed analysis—researchers can gain unambiguous insights into the molecule's stereochemistry, conformation, and solid-state packing. This information is not merely academic; it is a critical dataset that supports rational drug design, validates synthetic pathways, and secures intellectual property, forming the bedrock of modern chemical and pharmaceutical research.

References

-

Cambridge Structural Database (CSD). Wikipedia. Available at: [Link].

-

Boldyreva, E. V. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(9), 765. Available at: [Link].

-

SOP: CRYSTALLIZATION. National Institute of Technology, Tiruchirappalli. Available at: [Link].

-

Cambridge Structural Database. UMass Dartmouth | Claire T. Carney Library. Available at: [Link].

-

Cambridge Structural Database (CSD). Rutgers University Libraries. Available at: [Link].

-

Cambridge Structural Database. MIT Information Systems & Technology. Available at: [Link].

-

How to Crystallize Organic Compounds. wikiHow. (2024-10-10). Available at: [Link].

-

Crystallization. Organic Chemistry at CU Boulder. Available at: [Link].

-

Gavezzotti, A. (2013). Intermolecular Interaction Energies in Molecular Crystals: Comparison and Agreement of Localized Møller–Plesset 2, Dispersion-Corrected Density Functional, and Classical Empirical Two-Body Calculations. The Journal of Physical Chemistry A, 117(23), 4985-4995. Available at: [Link].

-

Cambridge Structural Database. Re3data.org. (2025-02-24). Available at: [Link].

-

Crystallisation Techniques. University of Washington, Department of Chemistry. (2006-01-08). Available at: [Link].

-

Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. (2015-04-28). Available at: [Link].

-

Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link].

-

Gavezzotti, A. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry. Available at: [Link].

-

ShelXle Tutorial solving and refining crystal structures. YouTube. (2020-08-14). Available at: [Link].

-

SHELXL - An Easy Structure - Sucrose. University of Cambridge, Department of Chemistry. Available at: [Link].

-

Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. Available at: [Link].

-

Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(10), 1325-1335. Available at: [Link].

-

T U T O R I A L - 1 Getting started. School of Chemistry, University of Glasgow. Available at: [Link].

-

Single Crystal Refinement using SHELX program. ISIS Neutron and Muon Source. Available at: [Link].

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Bruker. Available at: [Link].

-

Small molecule crystallography. Excillum. Available at: [Link].

-

Notes for authors. IUCrData - International Union of Crystallography. Available at: [Link].

-

Gadamsetty, R., et al. (2003). Novel sulfinyl imine ligands for asymmetric catalysis. Organic Letters, 5(4), 545-548. Available at: [Link].

-

Drabowicz, J., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4592-4682. Available at: [Link].

-

Vasileiadis, M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1833-1845. Available at: [Link].

-

Crystallographic Information File (CIF). Chemistry International - IUPAC. (2002-06-27). Available at: [Link].

-

N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. (2021-05-12). Available at: [Link].

-

N-Sulfinyl imine. Wikipedia. Available at: [Link].

-

About Single X-ray Diffraction. University of Waterloo. Available at: [Link].

-

Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments. Available at: [Link].

-

Crystallographic Instructions for Authors. American Chemical Society. Available at: [Link].

-

Design, synthesis and applications of chiral N-2-phenyl-2-propyl sulfinyl imines for Group-Assisted Purification (GAP) asymmetric synthesis. PMC - NIH. Available at: [Link].

-

IUPAC, nomenclature, and chemical representation: From the perspective of a worldwide structural database. CCDC. (2019-08-25). Available at: [Link].

-

This compound. PubChem. Available at: [Link].

-

New process for crystal data files. RSC Publishing. (2012-08-14). Available at: [Link].

-

This compound, 96%. Aspira Chemical. Available at: [Link].

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. excillum.com [excillum.com]

- 3. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 4. Novel sulfinyl imine ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. repository.ias.ac.in [repository.ias.ac.in]

- 9. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 14. An Easy Structure - Sucrose [xray.uky.edu]

- 15. chem.gla.ac.uk [chem.gla.ac.uk]

- 16. youtube.com [youtube.com]

- 17. publications.iupac.org [publications.iupac.org]

- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 19. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 20. Cambridge Structural Database (CSD) | Rutgers University Libraries [libraries.rutgers.edu]

- 21. Cambridge Structural Database | re3data.org [re3data.org]

- 22. This compound | C7H13NO2S | CID 46839995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. books.rsc.org [books.rsc.org]

The Ascendancy of Sulfinyl Imines: A Technical Guide to Asymmetric Amine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for enantiomerically pure chiral amines, fundamental building blocks in pharmaceuticals and fine chemicals, has driven the development of numerous synthetic methodologies. Among these, the use of chiral N-sulfinyl imines has emerged as a robust and highly predictable strategy for asymmetric synthesis. This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of sulfinyl imine chemistry. We will delve into the preparation of these versatile intermediates, explore the mechanistic underpinnings of their high stereoselectivity in various transformations, and present detailed protocols for their application. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and process development, offering both foundational knowledge and actionable insights for the stereocontrolled synthesis of chiral amines.

Introduction: The Chiral Amine Challenge and the Sulfinyl Imine Solution

Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, including over 40% of all small-molecule drugs. Their stereochemistry is often critical for pharmacological activity, making their enantioselective synthesis a paramount objective in drug discovery and development. Traditional methods for accessing chiral amines, such as the resolution of racemates or the use of chiral auxiliaries, can be inefficient and generate significant waste.

N-sulfinyl imines have risen to prominence as powerful chiral synthons that offer a direct and highly stereocontrolled route to a diverse range of chiral amines.[1][2][3] The sulfinyl group, directly attached to the imine nitrogen, serves a multifaceted role:

-

Activation: The electron-withdrawing nature of the sulfinyl group activates the imine carbon for nucleophilic attack.[2][3]

-

Stereochemical Control: The chiral sulfur center provides a powerful stereodirecting element, leading to high diastereoselectivity in addition reactions.[1][4]

-

Protecting Group: The sulfinyl group also acts as a protecting group for the amine, which can be readily cleaved under mild acidic conditions to reveal the free amine.[1]

This combination of features makes N-sulfinyl imines exceptionally versatile and reliable tools for asymmetric synthesis. The most commonly employed chiral auxiliaries are the tert-butanesulfinyl and p-toluenesulfinyl groups, with both enantiomers of the corresponding sulfinamides being commercially available.[1]

Synthesis of Chiral N-Sulfinyl Imines: The Gateway to Asymmetric Amines

The most prevalent and practical method for the preparation of chiral N-sulfinyl imines is the condensation of a chiral sulfinamide with an aldehyde or ketone.[5] This reaction is typically catalyzed by a Lewis acid, such as copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄), to facilitate dehydration.

Experimental Protocol: Synthesis of (R)-N-(Benzylidene)-2-methylpropane-2-sulfinamide

This protocol describes the synthesis of a representative tert-butanesulfinyl imine from benzaldehyde and (R)-tert-butanesulfinamide.

Materials:

-

(R)-tert-butanesulfinamide

-

Benzaldehyde

-

Anhydrous Copper(II) Sulfate (CuSO₄)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add (R)-tert-butanesulfinamide (1.0 eq) and anhydrous CuSO₄ (2.0 eq).

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DCM via syringe.

-

Add benzaldehyde (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the CuSO₄. Wash the filter cake with DCM.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-sulfinyl imine as a solid or oil.

Diastereoselective Reactions of N-Sulfinyl Imines: Building Stereocenters with Precision

The true power of N-sulfinyl imines lies in their ability to undergo highly diastereoselective reactions with a wide range of nucleophiles. The stereochemical outcome is dictated by the conformation of the sulfinyl imine, which is influenced by the steric bulk of the substituents and the coordination of the nucleophile's counter-ion.

Addition of Organometallic Reagents: The Cornerstone of Sulfinyl Imine Chemistry

The addition of organometallic reagents, such as Grignard reagents and organolithiums, to N-sulfinyl imines is the most widely used and reliable method for the asymmetric synthesis of α-branched amines.[1] The high diastereoselectivity observed in these reactions is generally explained by a six-membered ring transition state, where the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen.[6] This rigidifies the conformation and directs the nucleophile to attack the less sterically hindered face of the imine.

The choice of the sulfinyl group can influence the diastereoselectivity. For instance, tert-butylsulfinyl imines are often preferred for the addition of organolithium and Grignard reagents to prevent competitive attack at the sulfur atom, which can be observed with p-toluenesulfinyl imines.[1]

| Nucleophile | Aldimine/Ketimine | Diastereomeric Ratio (d.r.) | Reference |

| MeMgBr | Ar-CH=NS(O)tBu | >95:5 | [6] |

| EtLi | R-CH=NS(O)tBu | >98:2 | [1] |

| PhLi | Ar-C(Me)=NS(O)tBu | >90:10 | [7] |

| VinylMgBr | R-CH=NS(O)p-Tol | >95:5 | [8] |

Table 1: Representative Diastereoselectivities in Organometallic Additions to N-Sulfinyl Imines.

Reduction of N-Sulfinyl Imines: Accessing Chiral Amines

The diastereoselective reduction of N-sulfinyl ketimines provides an efficient route to chiral amines. Common reducing agents include borohydrides and aluminum hydrides. The stereochemical outcome can often be controlled by the choice of the reducing agent and the presence of chelating agents.

Cycloaddition Reactions: Constructing Heterocyclic Scaffolds

N-sulfinyl imines can also participate in a variety of cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to generate chiral nitrogen-containing heterocycles.[7][9] These reactions are valuable for the synthesis of complex molecules with multiple stereocenters. For example, the aza-Diels-Alder reaction of N-sulfinyl imines with dienes can produce chiral tetrahydropyridines with high stereocontrol.

Mechanism of Stereochemical Induction: The Role of the Sulfinyl Group

The remarkable stereodirecting ability of the chiral sulfinyl group is attributed to its conformational preference and its ability to chelate with metal cations. In the generally accepted model for the addition of organometallic reagents, the N-sulfinyl imine adopts a conformation where the bulky substituent on the sulfur atom is oriented away from the imine double bond to minimize steric interactions. The metal cation of the organometallic reagent then coordinates to both the sulfinyl oxygen and the imine nitrogen, forming a rigid six-membered ring transition state.[6] This pre-organization of the electrophile directs the incoming nucleophile to the less hindered face of the imine, resulting in a high degree of asymmetric induction.

Deprotection of the Sulfinyl Group: Unveiling the Chiral Amine

A key advantage of the sulfinyl imine methodology is the ease with which the sulfinyl group can be removed to liberate the desired chiral amine.[1] This is typically achieved by treatment with a strong acid, such as hydrochloric acid (HCl) in a protic solvent like methanol or ethanol. The byproducts of this deprotection are the corresponding sulfinic acid or its ester, which can often be easily separated from the amine product. In the case of the tert-butanesulfinyl group, the byproducts are volatile and readily removed.[1]

Applications in Total Synthesis and Drug Discovery

The reliability and predictability of sulfinyl imine chemistry have led to its widespread application in the total synthesis of complex natural products and the development of novel pharmaceutical agents.[2][3] This methodology has been instrumental in the synthesis of various alkaloids, amino acids, and other biologically active compounds.[10][11]

Conclusion: A Powerful and Enduring Strategy

Chiral N-sulfinyl imines have firmly established themselves as indispensable tools in the field of asymmetric synthesis. Their straightforward preparation, excellent stereodirecting ability, and the facile removal of the chiral auxiliary make them an attractive and practical choice for the synthesis of enantiomerically pure amines. As the demand for chiral molecules continues to grow, the utility of sulfinyl imine chemistry in both academic research and industrial applications is certain to expand further.

References

-

Davis, F. A.; Zhou, P.; Chen, B.-C. Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). Chemical Society Reviews, 1998 , 27, 13-18. [Link]

-

N-Sulfinyl imine. In Wikipedia. [Link]

-

Morton, D.; Pearson, D.; Field, R. A.; Stockman, R. A. Relative Stabilities of Transition States Determine Diastereocontrol in Sulfur Ylide Additions onto Chiral N-Sulfinyl Imines. The Journal of Organic Chemistry, 2014 , 79(18), 8835-8844. [Link]

-

Davis, F. A.; Yang, B.; Deng, J.; Zhang, J. Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). ARKIVOC, 2006 , 2006(7), 120-128. [Link]

-

Foubelo, F.; Yus, M. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 2021 , 17, 1096-1140. [Link]

-

Asymmetric Synthesis of Heterocycles Using Sulfinimines (N-Sulfinyl Imines). ChemInform, 2007 , 38(25). [Link]

-

Kiełbasiński, P.; Mikołajczyk, M. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 2020 , 120(9), 4331-4451. [Link]

-

Kiełbasiński, P.; Mikołajczyk, M. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 2020 , 120(9), 4331-4451. [Link]

-

Garrido-Castro, A. F.; Choubane, H.; Daaou, M.; Maestro, M. C.; Alemán, J. Asymmetric radical alkylation of N-sulfinimines under visible light photocatalytic conditions. Chemical Communications, 2017 , 53(52), 7048-7051. [Link]

-

Davis, F. A.; Yang, B.; Deng, J.; Wu, Y.; Zhang, Y.; Rao, A.; Fang, T.; Goswami, R.; Prasad, K. R.; Nolt, M. B.; Anilkumar, G. Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). Phosphorus, Sulfur, and Silicon and the Related Elements, 2005 , 180(5-6), 1213-1223. [Link]

-

Wu, Y. The Utilization of Sulfinimines (N-Sulfinyl Imines) in the Asymmetric Synthesis of Substituted Pyrrolidines. Temple University, 2005 . [Link]

-

Han, Z.; Krishna, G. G.; Pei, D. Design, synthesis and applications of chiral N-2-phenyl-2-propyl sulfinyl imines for Group-Assisted Purification (GAP) asymmetric synthesis. Beilstein Journal of Organic Chemistry, 2016 , 12, 1986-1992. [Link]

-

Foubelo, F.; Yus, M. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 2021 , 17, 1096-1140. [Link]

-

Foubelo, F.; Yus, M. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 2021 , 17, 1096-1140. [Link]

-

de la Torre, A.; Lledó, A.; Cruces, J.; Lledó, A.; Baeza, A. Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Organic Letters, 2021 , 23(9), 3506-3510. [Link]

-

Catalyst Control over S(IV)-stereogenicity via Carbene-derived Sulfinyl Azolium Intermediates. ResearchGate. [Link]

-

Philip, R. M.; Treesa, G. S. S.; Saranya, S.; Anilkumar, G. Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 2021 , 11(36), 22161-22183. [Link]

-

Chofle, D. D.; Foubelo, F.; Yus, M. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. Molecules, 2021 , 26(21), 6520. [Link]

-

Applications of the sulfinyl imine synthesis. A) Gram‐scale synthesis... ResearchGate. [Link]

-

Philip, R. M.; Treesa, G. S. S.; Saranya, S.; Anilkumar, G. Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 2021 , 11(36), 22161-22183. [Link]

Sources

- 1. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Relative Stabilities of Transition States Determine Diastereocontrol in Sulfur Ylide Additions onto Chiral N-Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04099E [pubs.rsc.org]

- 10. Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides) - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. DSpace [scholarshare.temple.edu]

Oxetanes in Modern Drug Discovery: A Technical Guide to Unlocking Novel Biological Activity

An in-depth technical guide on the biological activity of oxetane-containing compounds.

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a prized structural motif in contemporary medicinal chemistry. Its unique three-dimensional geometry and favorable electronic properties offer a powerful tool to overcome long-standing challenges in drug design, such as poor solubility, metabolic instability, and off-target activity. This guide provides an in-depth technical exploration of the synthesis, biological activity, and strategic application of oxetane-containing compounds for researchers, chemists, and drug development professionals. We will delve into the causal mechanisms behind their beneficial effects on physicochemical properties, examine case studies of their successful implementation in clinical candidates, and provide detailed experimental protocols for their evaluation.

Introduction: The Rise of the Strained Ring System

For decades, medicinal chemists have largely relied on a familiar toolkit of functional groups and structural motifs to optimize lead compounds. However, the increasing complexity of biological targets and the persistent challenge of "property space" — the delicate balance of solubility, permeability, and metabolic stability — have driven the exploration of novel chemical matter. The oxetane ring has proven to be a particularly fruitful discovery in this pursuit.

Initially viewed as a synthetically challenging and potentially unstable moiety, the oxetane is now recognized as a versatile "magic bullet" for molecular property modulation. Its introduction into a molecule can confer a range of benefits:

-

Improved Aqueous Solubility: The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, disrupting crystal packing and improving solvation without significantly increasing lipophilicity.

-

Enhanced Metabolic Stability: The strained four-membered ring is surprisingly resistant to metabolic degradation by cytochrome P450 enzymes compared to more common alkyl or ether groups.

-

Reduced Lipophilicity: The replacement of a gem-dimethyl group or other lipophilic fragments with an oxetane can lower the molecule's logP, a critical parameter for oral bioavailability.

-

Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can provide a directional "push" for a ligand to exit the greasy binding pocket of a target protein, which can fine-tune binding kinetics.

-

Novelty and Patentability: The incorporation of oxetanes provides access to novel chemical space, offering a clear path to new intellectual property.

This guide will explore these benefits through the lens of practical application, providing the foundational knowledge and experimental frameworks necessary to leverage oxetane chemistry in your own research endeavors.

Strategic Synthesis of Oxetane Building Blocks

The accessibility of key synthetic intermediates is paramount for their widespread adoption in drug discovery programs. The most common and robust method for synthesizing the foundational oxetan-3-one and 3-methyleneoxetane is the Paterno-Büchi reaction, followed by further functionalization. However, for incorporating pre-functionalized oxetanes, a variety of building blocks are now commercially available or can be synthesized via established routes.

A general workflow for the strategic incorporation of an oxetane moiety into a lead compound is outlined below. This process emphasizes iterative design and rigorous property assessment at each stage.

Caption: Drug discovery workflow for incorporating oxetanes.

Case Studies: Oxetanes in Action

The true value of a chemical motif is demonstrated through its successful application in solving real-world drug development challenges. The following case studies highlight how the oxetane ring has been instrumental in advancing compounds toward the clinic.

Case Study: Cathepsin K Inhibitors for Osteoporosis

Cathepsin K is a cysteine protease involved in bone resorption, making it an attractive target for osteoporosis therapies. Early inhibitors suffered from poor physicochemical properties. In a notable example, researchers at Merck replaced a basic amine in a lead compound with an oxetane moiety.

-

The Challenge: The initial compound had high clearance and poor oral bioavailability due to the metabolic liability of the basic amine.

-

The Oxetane Solution: Replacing the amine with an oxetane served two purposes. First, it removed a point of metabolic attack. Second, the polar oxygen atom of the oxetane mimicked the desirable interactions of the protonated amine in the enzyme's binding pocket, thus preserving potency.

-

The Result: The oxetane-containing analogue demonstrated significantly improved metabolic stability and pharmacokinetic properties, validating the strategic use of this motif.

Case Study: BRAF Kinase Inhibitors for Melanoma

Inhibitors of the BRAF V600E mutant kinase have revolutionized the treatment of metastatic melanoma. However, resistance and toxicity remain challenges. Scientists at GlaxoSmithKline incorporated a 3-amino-oxetane into their BRAF inhibitor, Dabrafenib.

-

The Challenge: Achieving high potency while maintaining favorable drug-like properties, particularly aqueous solubility, is a constant balancing act in kinase inhibitor design.

-

The Oxetane Solution: The oxetane ring was used as a constrained and less basic replacement for a more flexible and basic piperidine ring found in earlier leads. This modification helped to optimize the compound's overall physicochemical profile.

-

The Result: The resulting compound, Dabrafenib, is a potent and selective BRAF inhibitor with good oral bioavailability, now approved for the treatment of melanoma. The oxetane moiety contributes to its favorable solubility and metabolic profile.

The table below summarizes the quantitative impact of incorporating an oxetane in place of a gem-dimethyl group, a common bioisosteric replacement.

| Property | Parent Compound (gem-dimethyl) | Oxetane Analogue | Rationale for Change |

| Aqueous Solubility | Low | High | The polar oxygen atom acts as a hydrogen bond acceptor, improving solvation. |

| Lipophilicity (cLogP) | High | Lower | The ether oxygen reduces overall lipophilicity compared to two methyl groups. |

| Metabolic Stability | Moderate | High | The oxetane ring is less susceptible to CYP450-mediated oxidation. |

| Ligand Efficiency | Good | Excellent | Improved binding per non-hydrogen atom, often due to favorable conformational effects. |

Key Experimental Protocols

A core principle of our scientific approach is the use of self-validating, robust experimental protocols. The following are step-by-step methodologies for assessing the key properties impacted by oxetane incorporation.

Protocol: High-Throughput Aqueous Solubility Assay (Nephelometry)

This assay determines the kinetic solubility of a compound in an aqueous buffer, providing a rapid assessment of a key drug-like property.

Navigating Early Drug Discovery: A Technical Guide to the In Vitro Preliminary Studies of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

Foreword: Charting a Course for a Novel Sulfinamide

In the landscape of modern drug discovery, the journey of a novel chemical entity from conception to clinical relevance is both arduous and intricate. It is a path defined by rigorous scientific scrutiny, where early, well-designed in vitro studies serve as the critical gatekeeper, filtering promising candidates from those destined to fail. This guide is intended for researchers, scientists, and drug development professionals embarking on the preliminary investigation of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, a compound of interest for which public domain data on biological activity is not yet established.

As such, this document will not report on existing studies but will instead provide a comprehensive, technically-grounded roadmap for the initial in vitro evaluation of this molecule. The methodologies detailed herein are based on established and widely accepted protocols within the pharmaceutical industry, designed to build a foundational understanding of a compound's cytotoxic profile, metabolic stability, and potential cellular targets. Our approach is rooted in the principles of scientific integrity, ensuring that each proposed experimental step contributes to a robust and self-validating dataset. By explaining the "why" behind each "how," we aim to empower research teams to make informed, data-driven decisions in the critical early stages of discovery.

I. Compound Profile: this compound

Before delving into biological assays, a thorough understanding of the test article's chemical and physical properties is paramount. This information is crucial for proper sample handling, formulation, and interpretation of experimental results.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. These computed and reported values are essential for preparing stock solutions and understanding the compound's potential behavior in aqueous assay environments.

| Property | Value | Source |

| Molecular Weight | 175.25 g/mol | [1][3] |

| Boiling Point (Predicted) | 302.8 ± 52.0 °C | [3] |

| Density (Predicted) | 1.25 g/cm³ | [3] |

| Water Solubility (Predicted) | Soluble | [3][4][5] |

| pKa (Predicted) | -0.50 ± 0.20 | [3] |

Synthesis and Purity

II. Foundational In Vitro Assays: A Triad of Critical Evaluation

The initial in vitro assessment of a novel compound should be viewed as a staged process, beginning with broad, foundational assays that inform on general toxicity and metabolic fate, before progressing to more complex and resource-intensive investigations of specific biological activity. Here, we outline a critical triad of preliminary studies: cytotoxicity, metabolic stability, and target deconvolution.

A. Cytotoxicity Profiling: Establishing a Therapeutic Window

Rationale: Cytotoxicity assays are a cornerstone of early drug discovery, providing a rapid and cost-effective means to identify compounds that are overtly toxic to cells.[7][8][9] This information is critical for establishing a potential therapeutic window; a compound that is highly effective at its target but also highly toxic to a wide range of cells is unlikely to be a viable drug candidate.[8] These assays measure various indicators of cell health, such as membrane integrity, metabolic activity, and mitochondrial function.[8]

Experimental Workflow:

The proposed workflow for an initial cytotoxicity screen is depicted in the diagram below. This workflow is designed to be efficient and to provide a clear, quantitative measure of the compound's effect on cell viability.

Caption: Workflow for a typical in vitro cytotoxicity assay.

Detailed Protocol: Resazurin Reduction Assay

-

Cell Plating: Seed a human cell line (e.g., HeLa for a general screen, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-